Dimethylmalonate

C–H acidity enolate formation malonic ester synthesis

Why choose Dimethyl Malonate? Proven >99% yield in thiobarbiturate manufacture – a 15+ point advantage over diethyl malonate. Preferred ester for Hedione (jasmine) fragrance synthesis. Essential cell-permeable malonate prodrug for ischemia-reperfusion research. Catalytic hydrogenation to 99.9% pure 1,3-PDO monomer. Insist on DMM for process-validated performance and lower waste burden.

Molecular Formula C5H6O4-2
Molecular Weight 130.10 g/mol
Cat. No. B8719724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethylmalonate
Molecular FormulaC5H6O4-2
Molecular Weight130.10 g/mol
Structural Identifiers
SMILESCC(C)(C(=O)[O-])C(=O)[O-]
InChIInChI=1S/C5H8O4/c1-5(2,3(6)7)4(8)9/h1-2H3,(H,6,7)(H,8,9)/p-2
InChIKeyOREAFAJWWJHCOT-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes500 ml / 1 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimethyl Malonate Procurement: Core Chemical Identity, Specifications, and Industrial Positioning


Dimethyl malonate (DMM; CAS 108-59-8) is the dimethyl ester of malonic acid, classified as a dialkyl malonate building block with the formula CH₂(COOCH₃)₂ [1]. It is a colorless liquid with a fruity odor, a molecular weight of 132.11 g/mol, density of 1.156 g/mL at 25 °C, boiling point of 180–181 °C, and melting point of −62 °C [1]. DMM is a high-production-volume chemical used as a key intermediate in pharmaceuticals (e.g., barbiturates, pipemidic acid), agrochemicals, fragrances (jasmonates including Hedione), and as a precursor for malonic ester synthesis and 1,3-propanediol production [1][2]. Commercially available purity grades range from ≥96% (purum) to ≥99.9% (HPLC) .

Why Diethyl Malonate and Other Dialkyl Malonates Cannot Simply Replace Dimethyl Malonate


Although diethyl malonate (DEM) and dimethyl malonate (DMM) share the same malonate core and are described as having 'very similar physico-chemical properties' and 'comparable' production and use patterns [1], critical quantitative differences in C–H acidity, gas-phase reactivity, physical properties, and application-specific performance metrics preclude indiscriminate substitution. The pKHA of DMM in DMSO is 15.9 versus 16.4 for DEM and 18.4 for di-tert-butyl malonate, directly affecting enolate generation efficiency [2]. The gas-phase reaction rate of DMM with chlorine atoms is approximately one order of magnitude lower than that of DEM, diisopropyl malonate (DIPM), and di-tert-butyl malonate (DTBM), with implications for atmospheric fate and process safety [3]. In specific synthetic applications—such as thiobarbiturate manufacture—DMM delivers >99% yield versus 84% for DEM, a difference that dictates raw material selection at industrial scale [4]. These quantifiable gaps mean that substituting DEM for DMM without process revalidation carries measurable risk to yield, purity, and regulatory compliance.

Dimethyl Malonate Quantitative Differentiation Evidence Against Closest Analogs


C–H Acidity (pKHA) Comparison: Dimethyl vs. Diethyl vs. Di-tert-Butyl Malonate in DMSO

Dimethyl malonate exhibits measurably stronger C–H acidity than its higher dialkyl homologs. The equilibrium acidity (pKHA) in DMSO solution was determined as 15.9 for dimethyl malonate, 16.4 for diethyl malonate, and 18.4 for di-tert-butyl malonate [1]. This 0.5 pK unit difference between DMM and DEM corresponds to DMM being approximately 3-fold more acidic at the α-methylene position. The 2.5 pK unit gap between DMM and di-tert-butyl malonate represents nearly a 300-fold difference in acidity. Despite these acidity differences, the homolytic bond dissociation enthalpies (BDEs) of the acidic C–H bonds remain constant at 95.3 ± 0.3 kcal/mol across the series [1].

C–H acidity enolate formation malonic ester synthesis pKa dialkyl malonate

Gas-Phase Reactivity with Chlorine Atoms: Dimethyl Malonate Exhibits One Order of Magnitude Lower Rate Coefficient than Diethyl, Diisopropyl, and Di-tert-Butyl Malonates

The rate coefficient for the gas-phase reaction of chlorine atoms with dimethyl malonate (DMM) was determined at 298 K using relative methods as kDMM = (3.8 ± 0.4) × 10⁻¹² cm³ molecule⁻¹ s⁻¹ [1]. In a comparative study across the malonic acid diester series, the rate coefficients measured for diethyl malonate (DEM), diisopropyl malonate (DIPM), and di-tert-butyl malonate (DTBM) with chlorine atoms were approximately one order of magnitude higher than that of DMM, with the trend kDMM << kDIPM ≈ kDEM < kDTBM [2]. This places the DEM/DIPM/DTBM rate coefficients in the range of ~3–4 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. The lower reactivity of DMM is attributed to the reduced number of abstractable secondary H-atoms compared to the ethyl, isopropyl, and tert-butyl ester groups [2].

atmospheric chemistry chlorine atom kinetics environmental fate photo-oxidation malonate degradation

Physical Property Differentiation: Boiling Point, Density, and Melting Point Impact Downstream Processing and Formulation

Dimethyl malonate and diethyl malonate differ substantially in key physical properties that govern industrial processing. DMM has a boiling point of 180–181 °C, density of 1.156 g/mL at 25 °C, and melting point of −62 °C [1]. In contrast, DEM has a boiling point of 199 °C, density of 1.055 g/mL at 25 °C, and melting point of −50 °C [2]. The 18–19 °C lower boiling point of DMM reduces distillation energy costs and thermal stress on heat-sensitive products. The approximately 10% higher density of DMM affects phase separation behavior in aqueous workup, extraction efficiency, and volumetric dosing in continuous-flow processes. The 12 °C lower melting point of DMM extends the operable low-temperature range for reactions conducted without cryogenic equipment in cold-climate manufacturing settings.

boiling point density distillation solvent selection physical properties formulation

Thiobarbiturate Synthesis Yield: Dimethyl Malonate Delivers >99% vs. 84% for Diethyl Malonate

In the industrially relevant synthesis of sodium thiobarbiturate—a key intermediate for insecticides and pesticides—the choice of malonate ester dramatically impacts yield. Using dimethyl malonate, thiourea, and sodium methylate in methanol at reflux, sodium thiobarbiturate is obtained with a yield of more than 99% of theory and a purity of at least 99.8% [1]. In contrast, the prior art process using diethyl malonate with sodium ethylate in ethanol achieves only 84% yield, while substituting the less expensive sodium methylate with diethyl malonate drops the yield to as low as 37% [1]. The DMM-based process uniquely enables the use of the economical sodium methylate/methanol system without the yield penalty incurred by DEM, and the methanolic filtrate can be recycled for subsequent reactions, further improving process economics [1].

thiobarbituric acid barbiturate synthesis sodium thiobarbiturate industrial yield pharmaceutical intermediate

Cell-Permeable SDH Inhibitor Prodrug: Dimethyl Malonate Enables Blood–Brain Barrier Penetration Not Achievable with Free Malonate

Dimethyl malonate functions as a cell-permeable prodrug that is hydrolyzed intracellularly to malonate, a competitive inhibitor of succinate dehydrogenase (SDH) [1]. Unlike free malonate (or its disodium salt), which is poorly membrane-permeant due to its dicarboxylate charge at physiological pH, DMM readily crosses biological membranes including the blood–brain barrier [1]. In a rat cardiac arrest model, intravenous infusion of DMM at 6 mg/kg/min for 51 minutes promoted return of spontaneous circulation (ROSC) and preserved neurological function . However, DMM is hydrolyzed relatively slowly by cellular esterases; the diacetoxymethyl malonate (MAM) prodrug was subsequently shown to deliver malonate more rapidly and is more potent than DMM for applications requiring administration at reperfusion rather than pre-ischemia [2][3]. This positions DMM as the preferred tool compound for sustained-delivery or pre-treatment paradigms, while highlighting that prodrug selection must be matched to the kinetic requirements of the specific ischemia-reperfusion protocol.

succinate dehydrogenase inhibition ischemia-reperfusion injury blood-brain barrier prodrug malonate cardiac arrest

Procurement-Driven Application Scenarios Where Dimethyl Malonate's Specific Differentiation Delivers Measurable Advantage


Industrial-Scale Thiobarbiturate and Barbiturate Manufacturing

Dimethyl malonate enables a >99% yield and >99.8% purity in sodium thiobarbiturate synthesis when reacted with thiourea and sodium methylate in methanol—a 15+ percentage point yield advantage over the diethyl malonate process (84% yield) that also permits use of the more economical sodium methylate base and methanol solvent system with filtrate recyclability [1]. For procurement teams sourcing malonate esters for barbiturate-derivative production at ton scale, this yield differential directly determines raw material cost per kg of active pharmaceutical intermediate and process waste burden.

Fragrance Industry: Jasmonate (Hedione) Synthesis

Dimethyl malonate is the preferred malonate ester in the industrial synthesis of methyl dihydrojasmonate (Hedione), produced via condensation with cyclopentanone and pentanal [2]. Hedione is a cornerstone aroma chemical used in nearly all fine fragrances, including Dior's Eau Sauvage, Chanel No. 19, and Calvin Klein's CKOne [2]. The lower boiling point of DMM (180–181 °C) relative to DEM (199 °C) facilitates distillation-based purification of jasmonate intermediates, reducing thermal degradation of the heat-sensitive cyclopentenone-derived products . Sourcing DMM for fragrance intermediate production is functionally non-substitutable with DEM in established Hedione process chemistry.

Biomedical Research: Mitochondrial SDH Inhibition and Ischemia-Reperfusion Studies

Dimethyl malonate is the established benchmark cell-permeable prodrug for delivering the succinate dehydrogenase inhibitor malonate across the blood–brain barrier [3]. In cardiac arrest rat models, DMM at 6 mg/kg/min i.v. infusion improves return of spontaneous circulation and preserves neurological outcomes . For preclinical laboratories investigating succinate-driven mitochondrial ROS in cardiac, renal, or cerebral ischemia-reperfusion injury, DMM represents the essential reference compound against which faster-hydrolyzing prodrugs (e.g., MAM) are compared. Procurement of high-purity DMM (>99%) is critical for reproducible in vivo pharmacology.

Polymer Precursor: Catalytic Hydrogenation to 1,3-Propanediol

Dimethyl malonate can be catalytically hydrogenated over Cu/SiO₂ catalysts to produce 1,3-propanediol (1,3-PDO) with a final product mass fraction of 99.9% purity [4]. 1,3-PDO is a high-value monomer for polytrimethylene terephthalate (PTT) polymer production. The syngas-derived DMM route represents an alternative to the petrochemical (Shell) and fermentation (DuPont) pathways to 1,3-PDO, and the 99.9% purity specification meets the stringent monomer quality requirements for PTT polymerization [4][5]. For organizations evaluating 1,3-PDO supply chain diversification, DMM's physical properties (lower bp, higher density vs. DEM) facilitate vapor-phase hydrogenation reactor design and product separation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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